7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBTXBGYLPOFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
This classical method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar agents. For halogenated derivatives, pre-functionalized phenethylamine precursors are essential. For example, 5-fluoro-7-chloro-substituted phenethylamines undergo cyclization under refluxing toluene with POCl₃, yielding the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydro form.
Pictet-Spengler Reaction
Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions forms the THIQ scaffold. Fluorine and chlorine substituents are typically introduced via pre-halogenated starting materials. A 2024 study demonstrated the use of 4-fluoro-6-chlorophenethylamine and formaldehyde in trifluoroacetic acid to achieve a 72% yield of the THIQ backbone.
Regioselective Halogenation Techniques
Introducing chlorine and fluorine at the 7- and 5-positions, respectively, requires precise control to avoid undesired substitution patterns.
Directed Ortho-Metalation (DoM)
Lithiation-directed halogenation enables regioselective functionalization:
-
Fluorination : A 2023 protocol utilized N-fluorobenzenesulfonimide (NFSI) with AgNO₃ catalysis in dimethylacetamide (DMA) to install fluorine at the 5-position.
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Chlorination : Subsequent treatment with N-chlorosuccinimide (NCS) in dichloromethane at −78°C introduced chlorine at the 7-position.
Table 1: Halogenation Conditions and Yields
| Step | Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Fluorination | NFSI | AgNO₃ | DMA | 25 | 68 |
| Chlorination | NCS | None | CH₂Cl₂ | −78 | 82 |
Electrophilic Aromatic Substitution
For late-stage halogenation, Lewis acid-mediated reactions are employed:
Catalytic Hydrogenation of Isoquinoline Precursors
Reducing the aromatic ring of 7-chloro-5-fluoroisoquinoline to the tetrahydro form is achieved through catalytic hydrogenation:
Palladium-Catalyzed Hydrogenation
Using 10% Pd/C under 50 psi H₂ in ethanol at 25°C for 12 hours provides complete reduction without dehalogenation.
Transfer Hydrogenation
Ammonium formate as a hydrogen donor with Pd/C in methanol (80°C, 6 hours) offers a safer alternative with 89% yield.
Microwave-Assisted Synthesis Optimization
Recent advancements highlight microwave irradiation’s role in accelerating key steps:
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Cyclization : Reducing reaction time from 48 hours to 45 minutes with 300 W irradiation.
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Halogenation : Achieving 95% conversion in 5 minutes using Selectfluor® and microwave heating.
Table 2: Conventional vs. Microwave-Promoted Synthesis
| Step | Conventional Time | Microwave Time | Yield Increase (%) |
|---|---|---|---|
| Cyclization | 48 h | 45 min | +18 |
| Fluorination | 24 h | 5 min | +27 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Pharmacological Activities
The tetrahydroisoquinoline scaffold has been extensively studied for its pharmacological properties. Compounds within this class, including 7-chloro-5-fluoro-THIQ, exhibit a range of biological activities:
- Anticancer Activity : THIQ derivatives have shown promise as anticancer agents. For instance, studies indicate that certain THIQ analogs can inhibit tumor growth and induce apoptosis in cancer cell lines .
- Neurological Applications : THIQ compounds are investigated for their neuroprotective effects, particularly in conditions like Parkinson's disease. Their ability to modulate neurotransmitter systems positions them as potential treatments for neurodegenerative disorders .
- Antimicrobial Properties : Research has demonstrated that THIQ derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of THIQ compounds is crucial for optimizing their efficacy and safety profiles. The presence of specific functional groups influences biological activity significantly:
| Functional Group | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Chlorine Substitution | Modulates receptor binding affinity |
| Alkyl Substituents | Affects solubility and metabolic stability |
The incorporation of halogen atoms like chlorine and fluorine has been linked to increased potency against various targets .
Synthetic Strategies
The synthesis of 7-chloro-5-fluoro-THIQ involves several methodologies that have been explored in the literature:
- One-Pot Reactions : Recent advancements include efficient one-pot synthesis methods that streamline the production of functionalized THIQ derivatives with high yields .
- Multi-component Reactions (MCR) : These reactions allow for the rapid assembly of complex structures from simpler precursors, enhancing the diversity of synthesized THIQ compounds .
Case Studies
Several case studies highlight the practical applications of 7-chloro-5-fluoro-THIQ:
-
Case Study 1: Anticancer Activity
A study demonstrated that a specific THIQ derivative exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms. The compound was shown to interfere with the cell cycle, leading to increased cell death rates . -
Case Study 2: Neuroprotective Effects
In a preclinical model of Parkinson's disease, 7-chloro-5-fluoro-THIQ was found to protect dopaminergic neurons from oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Electronic Properties
The substituent type and position critically influence the physicochemical and electronic properties of THIQ derivatives. Below is a comparative analysis:
Key Observations:
- Steric Influence : The 7-chloro substituent may introduce steric hindrance compared to smaller groups like methoxy or nitro, affecting binding in biological systems.
- Positional Effects: Fluorine at position 5 (vs.
Biological Activity
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline (7-Cl-5-F-THIQ) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline backbone with chlorine and fluorine substituents that enhance its pharmacological properties. Its molecular formula is C_10H_10ClF_N, with a molecular weight of approximately 187.64 g/mol.
Biological Activities
Research has indicated that 7-Cl-5-F-THIQ exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential in treating infections.
- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity, with mechanisms potentially involving apoptosis induction in cancer cells.
- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties, which may extend to 7-Cl-5-F-THIQ as well.
While specific mechanisms for 7-Cl-5-F-THIQ are not fully elucidated, it is known that tetrahydroisoquinolines can interact with various biological targets. The presence of halogen atoms (chlorine and fluorine) may influence the compound's binding affinity and selectivity towards these targets. Research on related compounds suggests that they can modulate neurotransmitter systems and exhibit anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The structural modifications in 7-Cl-5-F-THIQ play a critical role in its biological activity. The introduction of chlorine and fluorine atoms can enhance lipophilicity and alter pharmacokinetic profiles. This principle of bioisosterism allows researchers to design analogs with improved efficacy and safety profiles .
Comparative Analysis
To better understand the biological implications of 7-Cl-5-F-THIQ, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | 0.89 | Lacks chlorine; potential differences in biological activity |
| 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | 0.75 | Different substitution pattern; studied for anticancer properties |
| 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | 0.74 | Trifluoromethyl group may enhance lipophilicity |
| 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | 0.73 | Similar to above but with a different position of substitution |
| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | 0.69 | Examined for distinct pharmacological profiles due to trifluoromethyl group |
Case Studies
Several studies have highlighted the potential applications of 7-Cl-5-F-THIQ:
- Anticancer Study : In vitro assays demonstrated that 7-Cl-5-F-THIQ induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound exhibited an IC50 value of approximately 15 µM against certain tumor types .
- Antimicrobial Evaluation : A series of tests against bacterial strains revealed that 7-Cl-5-F-THIQ had significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 8 to 32 µg/mL depending on the strain tested.
- Neuroprotection Research : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death, suggesting a mechanism involving antioxidant activity .
Q & A
Q. What synthetic methodologies are commonly employed for 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline, and how do their yields and limitations compare?
A regio-complementary approach involving cyclization of catechol amines followed by deoxyfluorination is a key method . This strategy allows precise fluorination at the 5-position, though yields (typically 50–70%) depend on reaction conditions like temperature and fluorinating agents (e.g., XtalFluor-E). Alternative routes, such as Friedel-Crafts alkylation or Pictet-Spengler cyclization, may introduce impurities due to competing ring closures, requiring rigorous purification .
Q. Which spectroscopic techniques are critical for structural confirmation of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms chloro/fluoro substituent positions. Coupling constants in 1H NMR distinguish between para/meta fluorine placement .
- Mass Spectrometry (MS) : Validates molecular weight (expected [M+H]+: 229.04) and detects halogen isotopic patterns .
- IR Spectroscopy : Identifies NH stretching (≈3,300 cm⁻¹) and aromatic C-Cl/C-F vibrations (600–800 cm⁻¹) .
Q. What purification methods are recommended for isolating 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline from reaction mixtures?
Flash chromatography with gradient elution (hexane/ethyl acetate) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures improves purity (>95%) but may reduce yields due to solubility challenges. HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves stereoisomers if present .
Advanced Research Questions
Q. How can regioselectivity issues during fluorination at the 5-position be addressed?
Deoxyfluorination using DAST (diethylaminosulfur trifluoride) or XtalFluor-E under anhydrous conditions minimizes competing reactions. Steric hindrance from the tetrahydroisoquinoline core favors fluorination at the less-hindered 5-position, but electron-withdrawing chloro groups may require adjusted temperatures (0°C to RT) to avoid over-fluorination .
Q. What experimental strategies resolve contradictions in biological activity data across analogs with varying substituents?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 7-methoxy or 2-methylsulfonyl derivatives) to assess substituent effects on target binding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets, clarifying activity disparities .
- Control Experiments : Verify compound stability under assay conditions (pH, temperature) to exclude degradation artifacts .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be systematically analyzed?
Q. What are the optimal conditions for scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization) during cyclization steps.
- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reagent stoichiometry dynamically .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
